molecular formula C6H9N3O3S2 B13655779 N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide

N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B13655779
M. Wt: 235.3 g/mol
InChI Key: BGIGNCOVDOVXIF-UHFFFAOYSA-N
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Description

N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H8N2O3S2. It contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with methylsulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(N-Methylsulfamoyl)thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9N3O3S2

Molecular Weight

235.3 g/mol

IUPAC Name

N-[5-(methylsulfamoyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H9N3O3S2/c1-4(10)9-6-8-3-5(13-6)14(11,12)7-2/h3,7H,1-2H3,(H,8,9,10)

InChI Key

BGIGNCOVDOVXIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC

Origin of Product

United States

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